![molecular formula C15H17N3O2 B2714886 3,4-Dihydro-1H-isoquinolin-2-yl-(3-methoxy-1-methylpyrazol-4-yl)methanone CAS No. 2326242-38-8](/img/structure/B2714886.png)
3,4-Dihydro-1H-isoquinolin-2-yl-(3-methoxy-1-methylpyrazol-4-yl)methanone
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Overview
Description
This compound is also known as DIMN and is an androgen receptor (AR) antagonist . It is an anti-androgen that effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which is a bioactive natural scaffold, has been achieved using the Castagnoli–Cushman reaction . This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .Molecular Structure Analysis
The empirical formula of this compound is C21H20N4O and it has a molecular weight of 344.41 .Chemical Reactions Analysis
The desired products were obtained by N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps were very mild and the desired cyclization products could be obtained in good yield .Physical And Chemical Properties Analysis
This compound is a white to beige powder that is soluble in DMSO (10 mg/mL, clear) . It has a CAS Number of 1258160-91-6 .Mechanism of Action
Safety and Hazards
Future Directions
The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives . This provides crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-10-13(14(16-17)20-2)15(19)18-8-7-11-5-3-4-6-12(11)9-18/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVCOFKOEAPHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline |
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